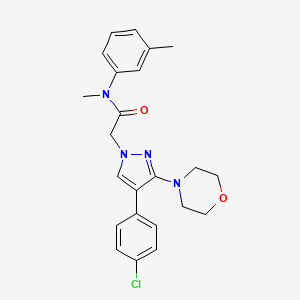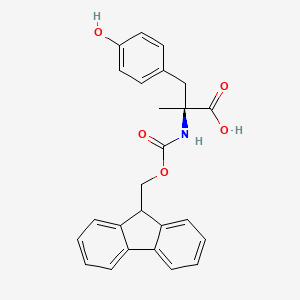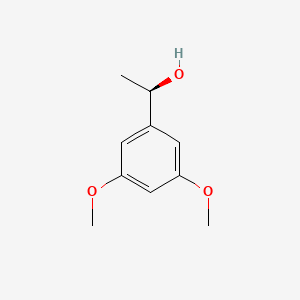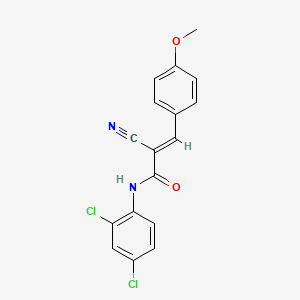
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Wirkmechanismus
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of AMPK. The activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as decreased hepatic gluconeogenesis and increased insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to increased energy expenditure and decreased fat accumulation. This compound has also been shown to decrease hepatic gluconeogenesis and increase insulin sensitivity, making it a potential treatment for type 2 diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is its specificity for AMPK activation, making it a useful tool for studying the role of AMPK in cellular metabolism. However, this compound has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase 3β (GSK-3β), which can complicate the interpretation of experimental results. Additionally, this compound has poor aqueous solubility, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For the study of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide include the development of more potent and selective AMPK activators, as well as the investigation of the long-term effects of this compound on metabolic function and overall health. Additionally, the use of this compound in combination with other therapeutic agents, such as insulin sensitizers or anti-obesity drugs, may lead to more effective treatments for metabolic disorders.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The key step in the synthesis involves the reaction of 2,4-dichlorobenzonitrile with 4-methoxybenzylamine to form the intermediate 2,4-dichloro-N-(4-methoxybenzyl)benzamide. This intermediate is then coupled with 2-cyano-3-(4-methoxyphenyl)acrylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that this compound can activate AMPK, a key regulator of cellular energy metabolism, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This activation of AMPK also leads to decreased hepatic gluconeogenesis and increased insulin sensitivity, making this compound a potential treatment for type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-14-5-2-11(3-6-14)8-12(10-20)17(22)21-16-7-4-13(18)9-15(16)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPIFILFSUCED-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




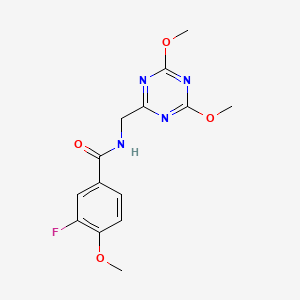
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)
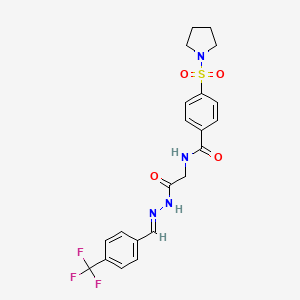
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)



